molecular formula C20H8ClF5N2O2 B5054014 3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B5054014
M. Wt: 438.7 g/mol
InChI Key: CTLYDVCRFHCXNW-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide” is likely to be an organic compound consisting of a benzoxazole ring attached to a benzamide group with a chlorine atom and a pentafluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction, followed by the introduction of the benzamide group. The specific details of the synthesis would depend on the starting materials and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole and benzamide groups, as well as the chlorine and pentafluorophenyl substituents. The presence of these groups would likely influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazole and benzamide groups, as well as the chlorine and pentafluorophenyl substituents. The specific reactions that this compound would undergo would depend on the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzoxazole and benzamide groups, as well as the chlorine and pentafluorophenyl substituents. These groups could influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, future research could involve studying its pharmacokinetics, pharmacodynamics, and potential therapeutic applications .

Properties

IUPAC Name

3-chloro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8ClF5N2O2/c21-9-3-1-2-8(6-9)19(29)27-10-4-5-12-11(7-10)28-20(30-12)13-14(22)16(24)18(26)17(25)15(13)23/h1-7H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLYDVCRFHCXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8ClF5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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